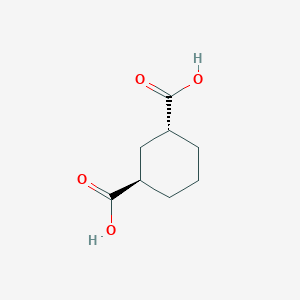
trans-Cyclohexane-1,3-dicarboxylic acid
概要
説明
Trans-Cyclohexane-1,3-dicarboxylic acid is a chemical compound with the molecular formula C8H12O4 . It has a molecular weight of 172.18 g/mol .
Synthesis Analysis
The synthesis of trans-Cyclohexane-1,3-dicarboxylic acid has been investigated in several studies . One method involves the resolution of trans-1,2-cyclohexanedicarboxylic acid containing two carboxylic groups by forming diastereomeric salts based on feeding molar ratio control .Molecular Structure Analysis
The molecular structure of trans-Cyclohexane-1,3-dicarboxylic acid consists of a cyclohexane ring with carboxylic acid groups at the 1 and 3 positions . The compound has a chair conformation, with the two carboxyl groups on opposite sides of the cyclohexane ring .Physical And Chemical Properties Analysis
Trans-Cyclohexane-1,3-dicarboxylic acid has a molecular weight of 172.18 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 4 . Its exact mass and monoisotopic mass are 172.07355886 g/mol .科学的研究の応用
Application in Polymer Additives
Scientific Field
This application falls under the field of Polymer Science .
Application Summary
Trans-Cyclohexane-1,3-dicarboxylic acid is used in the production of new generation additives such as plasticizers and hardeners applied mainly to some polymers and resins .
Methods of Application
The new plasticizers di (n‐ and isononyl)cyclohexane‐1,2‐dicarboxylates (DINCH) were obtained by catalytic hydrogenation of the planar aromatic rings of the mixture of di (alkyl (C9))phthalates in the presence of the modified Ni catalyst .
Results or Outcomes
The identification of these types of compounds by GC/MS enables to determine the structures of the main products such as cis and trans isomers of the cyclohexane‐1,2‐dicarboxylates .
Application in Gel Formation
Scientific Field
This application falls under the field of Material Science .
Application Summary
Trans-Cyclohexane-1,3-dicarboxylic acid is used in the synthesis of polyfunctional low molecular weight organogelators (LMWOGs) .
Methods of Application
The influence of the polar functional groups at the ring, especially the free hydroxyl groups, on their gelling power and aggregation mode in different solvents is studied .
Results or Outcomes
The results of this application are not explicitly mentioned in the source .
Application in Polycarbonate Production
Scientific Field
This application falls under the field of Polymer Chemistry .
Application Summary
Trans-Cyclohexane-1,3-dicarboxylic acid has been examined as a precursor to polycarbonates .
Methods of Application
The specific methods of application are not explicitly mentioned in the source .
Results or Outcomes
Application in Metal-Organic Frameworks
Application Summary
Trans-Cyclohexane-1,3-dicarboxylic acid is used as a building block for metal-organic frameworks .
Methods of Application
Five trans-1,4-cyclohexanedicarboxylate (chdc2-) metal-organic frameworks of transition metals were synthesized in aqueous systems. A careful control of pH, reaction temperature and solvent composition were shown to direct the crystallization of a particular compound .
Results or Outcomes
Application in Synthesis of Cyclic Anhydrides
Scientific Field
This application falls under the field of Organic Chemistry .
Application Summary
Trans-Cyclohexane-1,3-dicarboxylic acid is used in the synthesis of cyclic anhydrides .
Methods of Application
Butanedioic and pentanedioic acids take a different course. Rather than form the strained cyclic ketones, cyclopropanone and cyclobutanone, both acids form cyclic anhydrides that have five- and six-membered rings, respectively .
Results or Outcomes
Application in Synthesis of Imides
Application Summary
Trans-Cyclohexane-1,3-dicarboxylic acid is used in the synthesis of imides .
Methods of Application
The cyclic anhydride of butanedioic acid reacts with ammonia, as may be expected for a typical anhydride; but the product, when strongly heated, forms a cyclic imide (butanimide) .
Safety And Hazards
特性
IUPAC Name |
(1R,3R)-cyclohexane-1,3-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O4/c9-7(10)5-2-1-3-6(4-5)8(11)12/h5-6H,1-4H2,(H,9,10)(H,11,12)/t5-,6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBZSBBLNHFMTEB-PHDIDXHHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](C[C@@H](C1)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
trans-Cyclohexane-1,3-dicarboxylic acid | |
CAS RN |
2305-30-8 | |
| Record name | 1,3-Cyclohexanedicarboxylic acid, trans- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002305308 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-CYCLOHEXANEDICARBOXYLIC ACID, TRANS- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OLM8U7S68A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

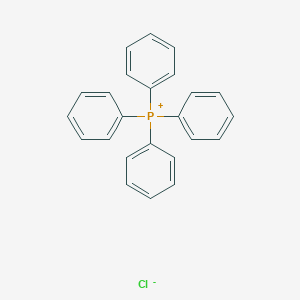
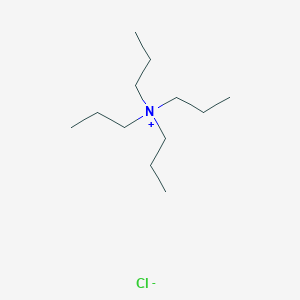
![Tetrazolo[1,5-a]pyridine](/img/structure/B153557.png)
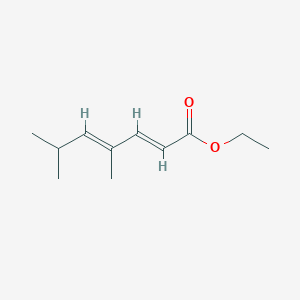
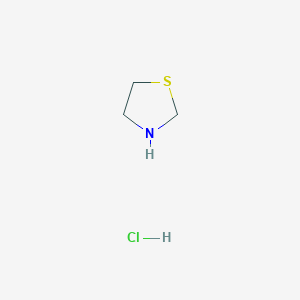
![Thiazolo[4,5-c]pyridine-2-thiol](/img/structure/B153560.png)
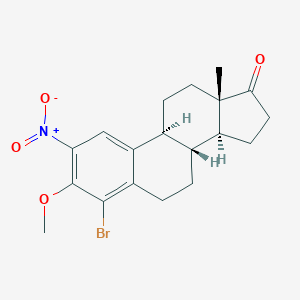
![Thiazolo[4,5-h]isoquinolin-2-amine](/img/structure/B153563.png)
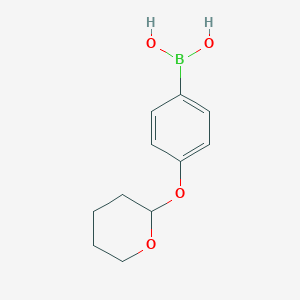
![Thiazolo[5,4-c]pyridine](/img/structure/B153566.png)
![Thieno[2,3-b]pyrazine](/img/structure/B153567.png)
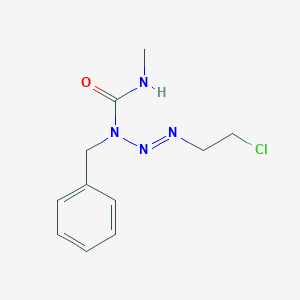
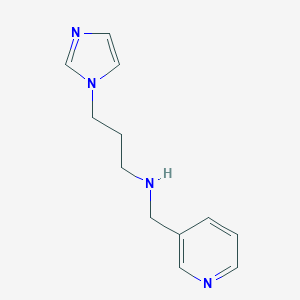
![Thieno[3,2-b]pyridine](/img/structure/B153574.png)